Angiotensin (1-7) (acetate)
Description
Angiotensin (1-7) acetate (Ang-(1-7) acetate) is a bioactive heptapeptide derived from the renin-angiotensin system (RAS), formed via cleavage of Angiotensin II (Ang II) by angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin I through neprilysin . It binds to the Mas receptor (MasR) and counteracts the detrimental effects of the ACE/Ang II/AT1R axis by exerting vasodilatory, anti-inflammatory, antifibrotic, and cardioprotective effects . Key properties include:
Properties
Molecular Formula |
C41H62N12O11 · XC2H4O2 |
|---|---|
Molecular Weight |
899 |
InChI Key |
VJHCETPHKAQOHY-LBGFTJIYSA-N |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
5-L-isoleucine-1-7-angiotensin II |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin (1-7) (acetate) can be synthesized through the enzymatic cleavage of angiotensin I by angiotensin-converting enzyme 2 (ACE2) or neprilysin. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of Angiotensin (1-7) (acetate) involves large-scale enzymatic reactions using recombinant enzymes. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Angiotensin (1-7) (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by hydroxyl radicals, leading to the formation of oxidized peptides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions may involve the replacement of functional groups within the peptide structure.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized peptides with altered biological activity.
Reduction: Reduced peptides with potential changes in function.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Angiotensin (1-7) (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and enzymatic reactions.
Biology: Investigated for its role in regulating blood pressure, fluid balance, and inflammation.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, heart failure, and metabolic syndrome
Industry: Utilized in the development of pharmaceuticals targeting the renin-angiotensin system.
Mechanism of Action
Angiotensin (1-7) (acetate) exerts its effects by binding to the Mas receptor (MasR), a G protein-coupled receptor. This binding triggers a cascade of molecular events leading to vasodilation, anti-inflammatory effects, and the resolution of inflammation. The compound counteracts the actions of angiotensin II, promoting relaxation in vascular beds and improving hydroelectrolyte balance .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Angiotensin Peptides and Analogues
Pharmacological and Clinical Differences
ACE2/Ang-(1-7)/MasR Axis vs. ACE/Ang II/AT1R Axis
- Ang-(1-7) acetate :
- Angiotensin II :
Non-Peptide Analogues (e.g., AVE 0991)
- AVE 0991 mimics Ang-(1-7) by activating MasR, demonstrating comparable efficacy in reducing pulmonary remodeling in chronic asthma . Unlike Ang-(1-7), it exhibits greater oral bioavailability and stability .
Recombinant ACE2 (rhACE2)
- Role : Competes with membrane-bound ACE2 for SARS-CoV-2 binding, reducing viral entry .
- Contrast with Ang-(1-7) acetate : While rhACE2 neutralizes the virus, Ang-(1-7) acetate primarily modulates post-infection inflammation and fibrosis .
Key Research Findings
Table 2: Preclinical and Clinical Outcomes
Q & A
Q. What experimental models are validated for studying Angiotensin (1-7) acetate’s cardioprotective effects?
Methodological Answer:
- DSS-induced colitis mice : Administer 0.01–0.06 mg/kg daily via intraperitoneal injection. Monitor ACE2, Ang1-7, and MAS1-R expression via Western blot and immunofluorescence to assess anti-inflammatory and anti-fibrotic outcomes .
- DOCA-salt hypertensive rats : Use Sprague-Dawley rats treated with deoxycorticosterone acetate (DOCA) for 6 weeks. Measure ventricular hypertrophy and blood pressure changes, comparing wild-type and transgenic models overexpressing Ang-(1-7) .
Q. How does Angiotensin (1-7) acetate inhibit ACE, and what are the key kinetic parameters?
Methodological Answer:
- In vitro assay : Purified canine ACE is incubated with Ang-(1-7) acetate (2 μM) to monitor degradation of 125I-[Tyr0]-BK. Calculate IC50 (0.65 μM) using competitive inhibition studies .
- Mechanism : Competes with Ang II for ACE binding, reducing BK-(1-7) and BK-(1-5) metabolites in coronary vascular rings. Confirm via HPLC or mass spectrometry .
Q. What are the recommended storage and preparation protocols for Angiotensin (1-7) acetate?
Methodological Answer:
- Solubility : Prepare stock solutions in water (125 mg/mL, 130.34 mM). Avoid organic solvents unless necessary for cell permeability studies .
- Storage : Aliquot and store at -20°C for ≤1 month or -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent peptide degradation .
Advanced Research Questions
Q. How can contradictory data on Angiotensin (1-7) acetate’s cardioprotective mechanisms be resolved?
Methodological Answer:
- Context-dependent effects : In DOCA-salt models, Ang-(1-7) improves cardiac function independently of blood pressure (BP) reduction, whereas in 2K1C hypertensive models, BP-lowering is critical. Use BP telemetry and RNA-seq to dissect MAS1-R vs. AT1-R signaling .
- Receptor balance : Quantify intrarenal AT1-R/MAS1-R ratios via qPCR or flow cytometry. Higher AT1-R dominance may mask Ang-(1-7) efficacy .
Q. What strategies optimize Angiotensin (1-7) acetate administration in cancer models to balance anti-angiogenic and anti-inflammatory effects?
Methodological Answer:
- Dosage optimization : Test 2–10 μM in vitro (tumor cell lines) for growth inhibition. In vivo, use xenograft models with 0.5–5 mg/kg doses, monitoring VEGF and IL-6 via ELISA .
- Combination therapy : Co-administer with kinin receptor agonists to amplify vasodilation. Assess synergy via nitric oxide release assays and Matrigel plug angiogenesis models .
Q. How does Angiotensin (1-7) acetate modulate the RAS axis in renal dysfunction, and what methodological pitfalls exist?
Methodological Answer:
- Renal interstitial infusion : In 2K1C and DOCA-salt rats, infuse Ang-(1-7) (10–100 nM) directly into kidneys. Measure glomerular filtration rate (GFR) and urinary sodium excretion, controlling for endogenous Ang II levels via LC-MS .
- Pitfalls : Cross-reactivity in ELISA kits for Ang peptides may skew data. Validate with tandem mass spectrometry .
Q. What omics approaches are recommended to map Angiotensin (1-7) acetate’s anti-fibrotic pathways?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on cardiac fibroblasts treated with Ang-(1-7) acetate (1 μM). Focus on TGF-β/Smad3 and MAPK pathways. Validate with phospho-specific Western blots .
- Proteomics : Use SILAC labeling to quantify ACE2 and MAS1-R expression in DSS-colitis colon tissues. Correlate with histopathology scores .
Methodological Best Practices
Q. How to ensure reproducibility in Angiotensin (1-7) acetate studies?
- Batch consistency : Request Certificate of Analysis (COA) for peptide purity (>98.5%) and endotoxin levels (<0.1 EU/mg) from suppliers .
- Negative controls : Include scrambled peptide or MAS1-R knockout models to confirm target specificity .
Q. What statistical frameworks address variability in Angiotensin (1-7) acetate’s dose-response curves?
- Nonlinear regression : Fit IC50/EC50 data using four-parameter logistic models (e.g., GraphPad Prism). Report 95% confidence intervals .
- Power analysis : For in vivo studies, assume 20% effect size and α=0.05. Use n≥8/group to account for biological variability .
Contradictions and Open Questions
- Blood pressure dependency : While Ang-(1-7) improves cardiac function in DOCA-salt models without BP reduction, its efficacy in 2K1C models requires BP normalization. This suggests model-specific RAS axis modulation .
- Peptidase interference : Ang-(1-7) is degraded by neurolysin and thimet oligopeptidase in CSF. Use peptidase inhibitors (e.g., Pro-LEU-ALA) in cerebrovascular studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
